Scientists utilize 4-Bromostyrene to investigate the structure-activity relationships (SAR) of the vinyl group in styrene, another vital industrial chemical []. By comparing the reactivity and properties of 4-Bromostyrene with styrene, researchers can gain insights into how the presence of a bromine atom on the aromatic ring influences the behavior of the vinyl group. This knowledge is crucial for designing new materials with desired properties and understanding the potential impact of modifications on existing molecules.
4-Bromostyrene plays a role in research exploring the photochemical growth of Br-terminated self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface, and understanding their growth mechanism is essential for various applications, such as developing biosensors, corrosion protection, and molecular electronics. By studying how light exposure influences the growth of SAMs formed by 4-Bromostyrene molecules, researchers can gain valuable insights into the factors controlling the formation and properties of these intricate structures.
4-Bromostyrene serves as a building block in the synthesis of silsesquioxanes, a class of cage-like silicon-oxygen compounds with diverse applications []. Through various chemical reactions, researchers can incorporate 4-Bromostyrene units into the silsesquioxane structure, leading to materials with unique properties. These modified silsesquioxanes can be explored for potential applications in areas like drug delivery, catalysis, and electronic materials.
4-Bromostyrene is a para-halogenated derivative of styrene, characterized by the presence of a bromine atom at the fourth position of the benzene ring. Its molecular formula is and it has a molecular weight of 183.05 g/mol. The compound appears as a light greenish-yellow liquid with a melting point of approximately 4.5 °C and a boiling point of around 89 °C at 16 mm Hg . It is miscible with ethanol, ether, and benzene, making it versatile for various chemical applications .
While specific biological activities of 4-Bromostyrene have not been extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Some studies suggest potential cytotoxic effects, but comprehensive assessments are necessary to establish its safety and efficacy in biological contexts .
Several methods exist for synthesizing 4-Bromostyrene:
4-Bromostyrene finds applications across various fields:
Several compounds are structurally similar to 4-Bromostyrene. Here are some notable examples:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
Styrene | Vinyl aromatic hydrocarbon | Basic structure without halogen substitution |
3-Bromostyrene | Para-brominated styrene | Bromine at the third position affects reactivity differently |
4-Chlorostyrene | Para-chlorinated styrene | Similar applications but different reactivity due to chlorine |
Bromobenzene | Aromatic compound | Lacks vinyl group; different reactivity profile |
What sets 4-Bromostyrene apart from these similar compounds is its specific para-bromination, which influences its reactivity in cross-coupling reactions and its utility as a precursor in various synthetic pathways. Its role in organic electronics and material science further emphasizes its unique position among styrenic compounds.
Irritant